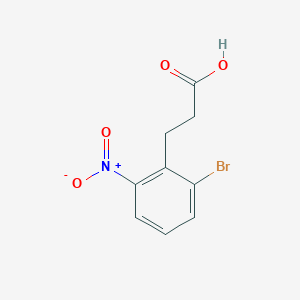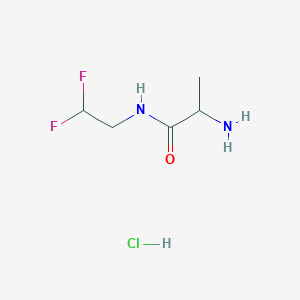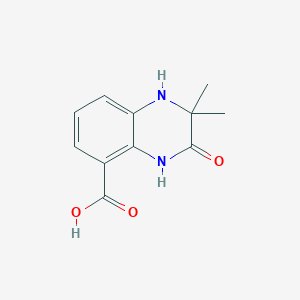
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry is defined by the (2R,3S) configuration, which is crucial for its reactivity and interaction with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The hydroxyl group is protected using a Boc group to prevent unwanted reactions.
Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring consistent quality and yield.
Optimization: Optimizing reaction conditions such as temperature, solvent, and catalysts to maximize efficiency.
Automation: Utilizing automated systems for reaction monitoring and control to ensure reproducibility.
化学反応の分析
Types of Reactions
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of free amine derivatives.
科学的研究の応用
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the (2R,3S) configuration.
Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
類似化合物との比較
Similar Compounds
(2R,3S)-2-tert-butyldiphenylsilyloxymethylpyrrolidin-3-ol: Similar in structure but with different protecting groups.
(2R,3S)-3-hydroxy-2-pyrrolidinone: Lacks the nitrile group and Boc protection.
Uniqueness
Stereochemistry: The (2R,3S) configuration provides unique reactivity and interaction profiles.
Functional Groups: The combination of hydroxyl, nitrile, and Boc groups offers versatile chemical reactivity.
特性
IUPAC Name |
tert-butyl 2-cyano-3-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZFNXKDVXDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)




![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)
